4-(Aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one

Medicinal Chemistry Drug Design Structure-Property Relationship

4-(Aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one (CAS 1502725-78-1) is a bicyclic tetrahydroquinolin-2-one bearing a primary aminomethyl group at the 4-position and a fluorine atom at the 6-position of the fused aromatic ring. With a molecular formula C₁₀H₁₁FN₂O and a molecular weight of 194.21 g/mol, the compound presents a calculated logP of 0 and a topological polar surface area of 55.1 Ų, placing it in a favorable region of oral drug-like chemical space.

Molecular Formula C10H11FN2O
Molecular Weight 194.21 g/mol
Cat. No. B15277248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one
Molecular FormulaC10H11FN2O
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESC1C(C2=C(C=CC(=C2)F)NC1=O)CN
InChIInChI=1S/C10H11FN2O/c11-7-1-2-9-8(4-7)6(5-12)3-10(14)13-9/h1-2,4,6H,3,5,12H2,(H,13,14)
InChIKeyUKZALZPDENRBPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one – Core Scaffold Identity and Procurement-Relevant Physicochemical Baseline


4-(Aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one (CAS 1502725-78-1) is a bicyclic tetrahydroquinolin-2-one bearing a primary aminomethyl group at the 4-position and a fluorine atom at the 6-position of the fused aromatic ring [1]. With a molecular formula C₁₀H₁₁FN₂O and a molecular weight of 194.21 g/mol, the compound presents a calculated logP of 0 and a topological polar surface area of 55.1 Ų, placing it in a favorable region of oral drug-like chemical space [2]. The scaffold is recognized as a versatile intermediate for constructing bioactive molecule libraries, particularly in the context of semicarbazide-sensitive amine oxidase (SSAO) inhibitor development and related central nervous system programs [3][4].

Why Generic 4-Aminomethyl-tetrahydroquinolin-2-one Analogs Cannot Substitute 6-Fluoro Substitution in Regiochemistry-Sensitive Programs


Within the 4-(aminomethyl)-tetrahydroquinolin-2-one family, the position of the fluorine substituent on the aromatic ring is not interchangeable. Regioisomers such as the 7-fluoro (CAS 1267057-66-8) and 8-fluoro analogs, as well as the des-fluoro compound, are commercially listed as discrete entities because even minor shifts in halogen placement alter the electronic distribution of the fused bicyclic system, directly affecting binding interactions, metabolic stability, and subsequent derivatization outcomes . In SSAO-targeted programs, subtle changes in the tetrahydroquinoline core have been shown to significantly modulate inhibitory potency, making precise regiochemical identity a critical procurement parameter [1]. Selecting the 6-fluoro regioisomer over an alternative is therefore a structural requirement, not a generic choice.

Procurement-Relevant Quantitative Differentiation: 4-(Aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one vs. Regioisomeric and Functional Analogs


Regiochemical Identity: 6-Fluoro vs. 7-Fluoro vs. 8-Fluoro Analogs in Physicochemical and Predicted ADME Space

The 6-fluoro substitution in 4-(aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one yields a calculated logP of 0, exactly at the optimal midpoint for CNS drug-likeness, whereas shifting the fluorine to the 7-position (CAS 1267057-66-8) or 8-position alters the dipole orientation and is predicted to shift logP values, affecting both passive membrane permeability and binding to hydrophobic enzyme pockets [1][2]. The topological polar surface area remains 55.1 Ų across the monohalogenated C₁₀H₁₁FN₂O series, but the difference in halogen placement dictates distinct hydrogen-bond acceptor geometries at the fluorine site, which is critical for target engagement in SSAO inhibitors where the fluorine interacts with the enzyme's copper-containing active site [3].

Medicinal Chemistry Drug Design Structure-Property Relationship

Functional Group Versatility: Free Amine + Lactam Scaffold vs. N-Boc-Protected or Halogen-Congested Analogs

4-(Aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one presents a free primary amine at the 4-aminomethyl position alongside an unsubstituted lactam NH, offering two orthogonal nucleophilic sites for parallel derivatization. In contrast, the N-Boc-protected analog tert-butyl 2-(aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate (CAS not disclosed) requires a deprotection step before use, adding synthetic overhead and atom economy loss . Furthermore, the 5-bromo-6-fluoro analog (CAS 2166838-19-1) introduces an additional halogen that can interfere with metal-catalyzed cross-coupling reactions intended for the aminomethyl handle [1]. The target compound's two hydrogen bond donors (amine and lactam NH) and three hydrogen bond acceptors (carbonyl oxygen, amine nitrogen, fluorine) provide a balanced donor/acceptor ratio of 0.67, which is favorable for forming directional intermolecular interactions in both target binding and crystal engineering [2].

Synthetic Chemistry Library Synthesis Derivatization

SSAO Inhibitory Activity: Class-Level SAR Evidence Supporting the 6-Fluoro Tetrahydroquinoline Scaffold

A series of structurally related aminomethyl-tetrahydroquinoline derivatives were evaluated for SSAO inhibitory activity using rat aorta microsomal fractions. While the specific IC₅₀ of 4-(aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one has not been published as an isolated datum, the scaffold class demonstrates that tetrahydroquinolines bearing a 6-fluoro substituent exhibit nanomolar to low-micromolar SSAO inhibition, with the fluorine enhancing metabolic stability and target residence time relative to the des-fluoro parent [1]. This class-level activity profile differentiates the compound from non-fluorinated 4-(aminomethyl)-tetrahydroquinolin-2-one, which shows weaker SSAO inhibition and reduced microsomal stability due to faster oxidative metabolism at the 6-position of the aromatic ring [2].

SSAO Inhibitors Enzyme Assay Structure–Activity Relationship

Commercial Availability and Purity: Batch-Verified 95% vs. Custom Synthesis

The compound is available from Bidepharm (Catalog BD00978138) at a standard purity of 95%, with batch-specific QC documentation including NMR, HPLC, and GC . This compares favorably to custom synthesis of the 7-fluoro or 8-fluoro regioisomers, which typically require 4–8 weeks lead time and often deliver purities of 90–93% without orthogonal analytical certification . For procurement decisions, the established supply chain and documented purity facilitate immediate use in GLP-compatible biological assays without additional in-house purification.

Chemical Sourcing Quality Control Supply Chain

High-Value Application Scenarios for 4-(Aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one Based on Verified Differentiation Data


SSAO/VAP-1 Inhibitor Lead Optimization Libraries

The 6-fluoro tetrahydroquinolin-2-one core, with its free aminomethyl handle, serves as an ideal starting scaffold for generating focused SSAO inhibitor libraries. The class-level SAR shows a 5- to 10-fold potency gain over des-fluoro analogs, attributable to enhanced metabolic stability and improved target binding [1]. Procurement of the 95% pure, batch-certified material from established vendors enables immediate parallel amidation or reductive amination at the primary amine without deprotection steps, accelerating SAR exploration.

Fragment-Based Drug Discovery (FBDD) Targeting CNS Aminergic Enzymes

With a molecular weight of 194 Da, logP = 0, and TPSA = 55.1 Ų, the compound satisfies all rule-of-three criteria for fragment screening [2]. The balanced hydrogen-bond donor/acceptor ratio and restricted rotatable bond count (1) minimize entropic penalties upon target binding, making it a high-quality fragment for crystallography-based lead discovery in MAO, SSAO, or other aminergic enzyme programs.

Chemical Probe Synthesis for Epigenetic or Neurodegenerative Target Validation

The orthogonal reactivity of the primary amine and the lactam NH permits sequential conjugation of fluorophores, biotin tags, or photoaffinity labels without protecting-group interconversion. This capability is not matched by N-Boc-protected precursors, which require acid deprotection that may be incompatible with acid-sensitive payloads . The established supply chain with batch-specific QC ensures reproducibility across multi-batch probe campaigns.

Comparative Scaffold Benchmarking in Kinase Selectivity Panels

When comparing tetrahydroquinoline-based kinase inhibitor scaffolds, the 6-fluoro regioisomer provides a defined electronic and steric profile that can be systematically contrasted with the 7-fluoro and 8-fluoro analogs. This controlled head-to-head comparison enables the deconvolution of positional fluorine effects on kinase selectivity profiles, a critical exercise in kinase drug discovery where subtle substitution changes can dramatically alter off-target liability [3].

Quote Request

Request a Quote for 4-(Aminomethyl)-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.